Deferasirox Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deferasirox Impurity E is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is significant in pharmaceutical quality control and regulatory compliance, as its presence and concentration need to be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deferasirox Impurity E can be synthesized from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis involves a two-step sequence:
Formation of Salicyloyl Chloride: Salicylic acid reacts with thionyl chloride to form salicyloyl chloride.
Condensation Reaction: Salicyloyl chloride then undergoes a condensation reaction with salicylamide under dehydrating conditions to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of other impurities. The process involves precise control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Deferasirox Impurity E undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Deferasirox Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of deferasirox.
Biology: Studies on its biological activity help understand the safety profile of deferasirox.
Medicine: Research on its pharmacokinetics and pharmacodynamics provides insights into the metabolism and excretion of deferasirox.
Industry: It is crucial in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
Deferasirox Impurity E, like deferasirox, is believed to act as an iron chelator. It binds to iron ions, forming a stable complex that can be excreted from the body. The molecular targets include ferric ions (Fe3+), and the pathways involved are primarily related to iron metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: The parent compound, used as an iron chelator.
Deferiprone: Another iron chelator used in similar medical conditions.
Desferrioxamine: An older iron chelator with a different mechanism of action.
Uniqueness
Deferasirox Impurity E is unique in its specific formation during the synthesis of deferasirox. Its presence and concentration are critical for the quality control of deferasirox, making it an essential compound in pharmaceutical analysis.
Properties
Molecular Formula |
C42H28N6O8S |
---|---|
Molecular Weight |
776.8 g/mol |
IUPAC Name |
4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfanyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |
InChI Key |
NWETZLTWYSYMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.